chemical properties and structure of Ethyl N,N-bis(2-chloroethyl)carbamate
chemical properties and structure of Ethyl N,N-bis(2-chloroethyl)carbamate
Structural Dynamics, Synthesis, and Alkylation Kinetics
Executive Summary
Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 5467-15-2) represents a critical structural intersection between carbamate stability and nitrogen mustard reactivity. Unlike simple aliphatic nitrogen mustards (e.g., mechlorethamine) which rapidly cyclize to form electrophilic aziridinium ions, this compound features a carbamate-protected nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen lone pair, significantly attenuating its nucleophilicity.
This guide provides a comprehensive technical analysis for researchers, focusing on the compound's synthesis, physicochemical stability, and the mechanistic implications of its "deactivated" mustard moiety in drug design and chemical kinetics.
Chemical Identity and Structural Analysis[1][2]
The molecule consists of a central carbamate linker connecting an ethyl ester group to a bis(2-chloroethyl)amine tail.
| Parameter | Data |
| IUPAC Name | Ethyl N,N-bis(2-chloroethyl)carbamate |
| CAS Number | 5467-15-2 |
| Molecular Formula | |
| Molecular Weight | 214.09 g/mol |
| SMILES | CCOC(=O)N(CCCl)CCCl |
| InChI Key | LKVXSBPPCRGKIF-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (at RT) |
Structural Geometry & Electronic Effects
The stability of this compound is defined by the competition between the nitrogen lone pair's resonance with the carbonyl group and its nucleophilic attack on the
-
Resonance Stabilization: The
resonance pulls electron density away from the nitrogen, reducing the of the conjugate acid significantly compared to the free amine. -
Steric Conformation: The two chloroethyl arms adopt a conformation that minimizes steric clash with the ethoxy group, often rendering the molecule lipophilic and capable of crossing cellular membranes before activation.
Physicochemical Properties[3][4][5]
| Property | Value / Description | Context |
| Solubility | Soluble in ethanol, DMSO, DMF, chloroform. Insoluble in water.[1] | Lipophilicity facilitates membrane permeability. |
| Boiling Point | ~290°C (Predicted/Decomposes) | High boiling point due to dipole-dipole interactions. |
| LogP | ~1.7 (Predicted) | Moderate lipophilicity; suitable for passive transport. |
| Stability | Stable at neutral pH; hydrolyzes in strong acid/base. | The carbamate linkage is resistant to spontaneous hydrolysis compared to simple esters. |
Synthesis and Manufacturing Protocols
The synthesis of Ethyl N,N-bis(2-chloroethyl)carbamate is typically achieved via the N-acylation of bis(2-chloroethyl)amine. This route is preferred over the chlorination of diethanolamine carbamate due to higher yields and cleaner workup.
Reaction Pathway
Experimental Protocol: Acylation Route
-
Reagents: Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Ethyl chloroformate (1.1 eq), Potassium Carbonate (
, 2.5 eq), Dry Acetone or Dichloromethane (DCM). -
Conditions: Anhydrous,
to Room Temperature (RT).
Step-by-Step Methodology:
-
Preparation: Suspend bis(2-chloroethyl)amine hydrochloride (10 mmol) and anhydrous
(25 mmol) in 50 mL of dry acetone in a round-bottom flask equipped with a drying tube. -
Addition: Cool the mixture to
in an ice bath. Add ethyl chloroformate (11 mmol) dropwise over 20 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with water (2x) and brine (1x). Dry over
, filter, and evaporate. Purify the resulting oil via silica gel flash chromatography if necessary.
Reactivity & Mechanism of Action[1][2][7][8][9]
The defining feature of this molecule is the Carbamate Effect on alkylation kinetics.
The "Deactivated" Mustard Hypothesis
In standard nitrogen mustards (e.g., Mechlorethamine), the nitrogen is basic. It rapidly displaces the chloride to form a highly electrophilic aziridinium ion, which alkylates DNA (N7-guanine).[3]
In Ethyl N,N-bis(2-chloroethyl)carbamate , the nitrogen lone pair is delocalized:
Activation Pathways
For this compound to act as an alkylating agent, it generally requires:
-
Enzymatic Cleavage: Carbamases or esterases must hydrolyze the carbamate ester, releasing free bis(2-chloroethyl)amine.
-
Protonation (Acidic Environment): In highly acidic environments, protonation of the carbonyl oxygen may destabilize the resonance, though this is less relevant physiologically.
This property classifies the compound as a potential Prodrug , offering lower systemic toxicity and potentially targeted activation in tissues with high esterase activity.
Visualization: Structural Dynamics & Activation
The following diagram illustrates the synthesis and the specific activation requirement (hydrolysis) that distinguishes this compound from standard mustards.
Caption: Synthesis pathway and the requisite metabolic activation step converting the stable carbamate into the active alkylating aziridinium species.
Biological Implications & Safety[3]
Toxicology Profile
-
Vesicant Properties: Significantly reduced compared to sulfur/nitrogen mustards due to the lack of free amine reactivity. However, it should still be treated as a potential irritant and mutagen.
-
Carcinogenicity: As an alkylating agent precursor and a derivative of urethane (ethyl carbamate), it carries a risk of genotoxicity. Urethane itself is a known carcinogen; the mustard derivative adds alkylating potential.
-
Handling: Use full PPE (gloves, goggles, fume hood). Decontaminate surfaces with 10% sodium thiosulfate or dilute NaOH to hydrolyze and neutralize any active residues.
Research Applications
-
Kinetic Standards: Used to study the rate of carbamate hydrolysis in plasma stability assays.
-
Prodrug Development: Serves as a model for "masked" cytotoxic agents, designed to release warheads only within tumor microenvironments.
Experimental Protocol: Hydrolysis/Stability Assay
To verify the stability of the carbamate linkage and the release of the active amine.
Objective: Measure the half-life (
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubation: Dilute to 100
in Phosphate Buffered Saline (PBS, pH 7.4) and Rat Plasma at . -
Sampling: Aliquot samples at
minutes. -
Quenching: Quench aliquots with ice-cold acetonitrile (containing internal standard). Centrifuge to precipitate proteins.
-
Analysis: Analyze supernatant via HPLC-MS/MS. Monitor the disappearance of the parent peak (m/z ~214) and the appearance of bis(2-chloroethyl)amine.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ) and half-life ( ).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122040, Ethyl N,N-bis(2-chloroethyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (1941). Ethyl N-methylcarbamate and General Carbamate Synthesis. Org. Synth. Coll. Vol. 2, p. 464.[4] Retrieved from [Link]
- Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding for mustard mechanism).
